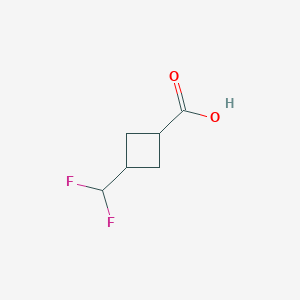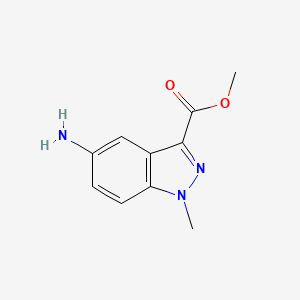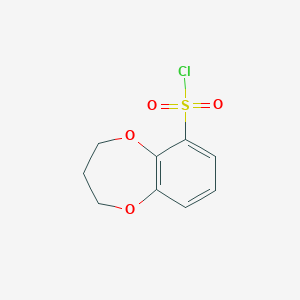
3-(Difluoromethyl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
“3-(Difluoromethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1613330-49-6 . It has a molecular weight of 150.13 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C6H8F2O2/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H,9,10) . This indicates that the molecule contains a four-membered cyclobutane ring with a difluoromethyl group and a carboxylic acid group attached to it .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The synthesis of trifluoromethyl-substituted analogs of 1-amino-cyclobutane-1-carboxylic acid, including the transformation of the acid moiety into the trifluoromethyl group, is a key area of research. This process involves using SF4 and HF (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).
Radiochemistry and Tumor Imaging
- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid, was synthesized for positron emission tomography, highlighting its potential in tumor delineation (Shoup & Goodman, 1999).
Brain Tumor Detection
- Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) demonstrated their potential as PET ligands for brain tumor detection. These compounds showed high uptake in tumor tissue and are excellent candidates for imaging brain tumors (Martarello et al., 2002).
Structural Analysis
- Investigations into the structure and conformation of related cyclobutane carboxylic acids have been conducted using X-ray diffraction methods, contributing to a deeper understanding of their physical and chemical properties (Reisner, Korp, Bernal, & Fuchs, 1983).
Chemical Reactions and Synthesis
- Research into the reactions of cycloalkanecarboxylic acids with SF4 and the synthesis of various cyclobutane derivatives has expanded the understanding of their chemical behavior and potential applications (Pustovit, Ogojko, & Nazaretian, 1994).
Biologically Active Compound Synthesis
- The synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form and their incorporation into peptide dendrimers reflects the utility of cyclobutane derivatives in producing biologically active compounds (André et al., 2011).
Pharmaceutical Applications
- The scalable synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for TAK-828F, a potent retinoic acid receptor-related orphan receptor inverse agonist, demonstrates the compound's relevance in pharmaceutical research (Majima & Yamano, 2021).
Propiedades
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSUGPIWOGKMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613330-49-6 | |
| Record name | 3-(difluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)













